![molecular formula C10H9N5S2 B1344475 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1030430-84-2](/img/structure/B1344475.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (ATMPT) is a novel triazole-thiol compound that has recently been discovered to have potential applications in scientific research. ATMPT is a small molecule that has both a thiol group and a triazole ring, which makes it an interesting and versatile compound for further study. ATMPT has been shown to be able to interact with a variety of proteins and enzymes, making it a promising tool for research in various fields.
Scientific Research Applications
I have conducted a search and found several scientific research applications for thieno[2,3-b]pyridine derivatives, which may be relevant to the compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol”. Below are six unique applications with detailed sections:
Central Nervous System Diseases
Thieno[2,3-b]pyridine derivatives are used in the treatment of central nervous system diseases due to their ability to cross the blood-brain barrier and interact with various neural pathways .
Antimicrobial Agents
These compounds have shown promise in designing antimicrobial agents due to their structural properties that can disrupt microbial cell processes .
Antitumor Agents
Due to their ability to interfere with cell division and proliferation, thieno[2,3-b]pyridine derivatives are being researched as potential antitumor agents .
Organic Semiconductors
In material science, these derivatives play a role in the advancement of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Activities
Thieno[2,3-b]pyridine derivatives exhibit a broad range of pharmacological activities including anticancer, antiviral, anti-inflammatory, antidiabetic, antihypertensive, and osteogenic activities .
Antiviral Drugs
New classes of antiviral drugs are being developed using thieno[2,3-b]pyridine derivatives due to their effectiveness in reducing viral production in mammalian cells without being toxic .
Springer Link - One-Pot Synthesis of Thieno[2,3-b]pyridine Springer Link - Recent strategies in the synthesis of thiophene derivatives MDPI - Molecules | Synthesis of some new Thieno[2,3-b] Springer Link - Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-aminothieno[2,3-b]pyridine derivatives, have been found to display various types of biological activity .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to display various types of biological activity .
properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELKWLYOMVXBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.